![molecular formula C22H14ClNO2S B560974 (4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 107572-08-7](/img/structure/B560974.png)
(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a heterocyclic compound that belongs to the oxazolone family. This compound is characterized by its unique structure, which includes a benzylidene fragment and a chlorophenylthio group.
Preparation Methods
The synthesis of (4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves a multi-step process. One common synthetic route includes the condensation of p-chlorothiophenol with benzaldehyde to form the corresponding benzylidene derivative. This intermediate is then reacted with phenylglycine to yield the desired oxazolone compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenylthio group can be replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers. .
Biology: The compound has shown promising results in biological studies, particularly for its antimicrobial and cytotoxic activities.
Medicine: Due to its biological activities, this compound is being explored for potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and cytotoxic effects. For example, it can inhibit bacterial cell wall synthesis by targeting key enzymes involved in the process. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one can be compared with other similar compounds, such as:
4-arylidene-2-phenyl-5(4H)-oxazolone: This compound shares a similar oxazolone core structure but lacks the chlorophenylthio group.
Thiazolidinones: These compounds have a similar five-membered ring structure but contain sulfur instead of oxygen.
Thiohydantoins: These compounds also have a five-membered ring structure with sulfur and nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
107572-08-7 |
|---|---|
Molecular Formula |
C22H14ClNO2S |
Molecular Weight |
391.869 |
IUPAC Name |
(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H14ClNO2S/c23-17-10-12-18(13-11-17)27-20-9-5-4-8-16(20)14-19-22(25)26-21(24-19)15-6-2-1-3-7-15/h1-14H/b19-14+ |
InChI Key |
RRQSTMHHXCSZIW-XMHGGMMESA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3SC4=CC=C(C=C4)Cl)C(=O)O2 |
Synonyms |
4-[o-(p-Chlorophenylthio)benzylidene]-2-phenyl-5(4H)-oxazolone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


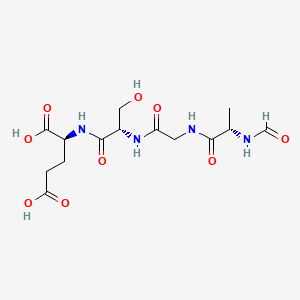
![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)
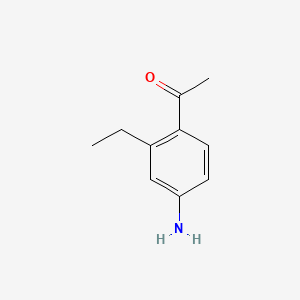
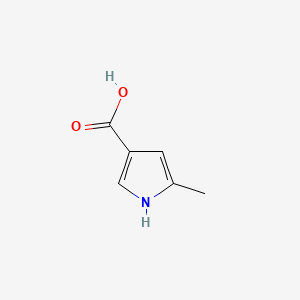
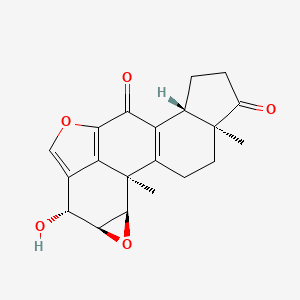
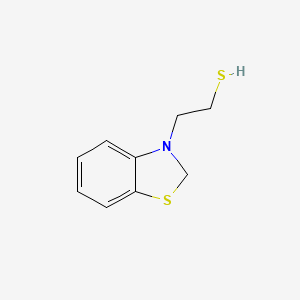
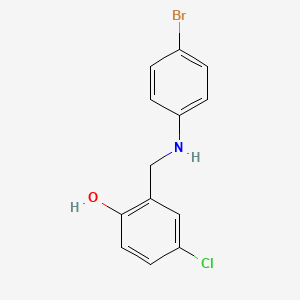
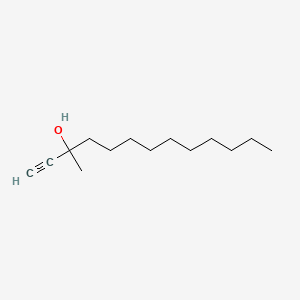
![[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate](/img/structure/B560902.png)
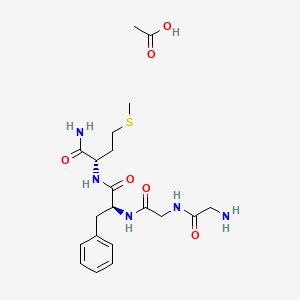
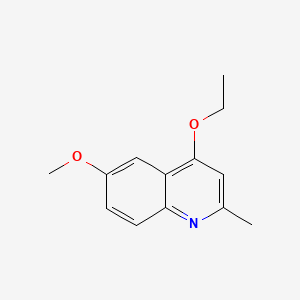
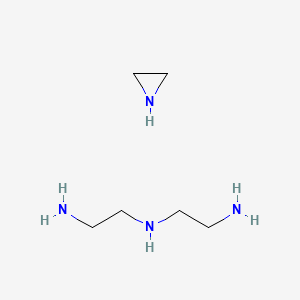
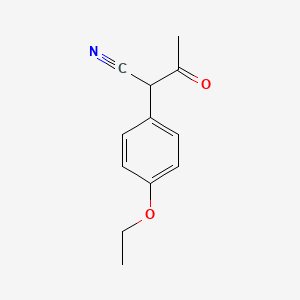
![11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol](/img/structure/B560914.png)
